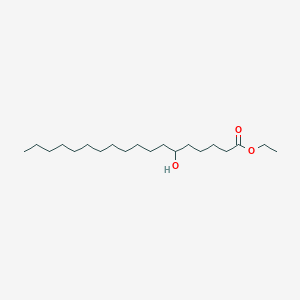
Ethyl 6-hydroxyoctadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-hydroxyoctadecanoate is an organic compound with the molecular formula C20H40O3. It is an ester derived from octadecanoic acid, commonly known as stearic acid, and ethanol. This compound is characterized by the presence of a hydroxyl group (-OH) on the sixth carbon of the octadecanoate chain, making it a hydroxylated fatty acid ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-hydroxyoctadecanoate can be synthesized through the esterification of 6-hydroxyoctadecanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the transesterification of triglycerides derived from natural oils, such as castor oil. The process involves the use of a catalyst, such as sodium methoxide, to convert the triglycerides into the desired ester. This method is advantageous due to the availability and sustainability of natural oil sources.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 6-oxooctadecanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 6-hydroxyoctadecanol.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid catalysts like sulfuric acid (H2SO4) or base catalysts like sodium hydroxide (NaOH) are employed.
Major Products Formed
Oxidation: Ethyl 6-oxooctadecanoate
Reduction: Ethyl 6-hydroxyoctadecanol
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
Ethyl 6-hydroxyoctadecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, particularly in lipid metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of biodegradable lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-hydroxyoctadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it may act as a ligand for specific receptors or enzymes, modulating their activity. The hydroxyl group on the sixth carbon can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 6-hydroxyoctadecanoate can be compared with other hydroxylated fatty acid esters, such as:
Ethyl 3-hydroxyoctadecanoate: Similar structure but with the hydroxyl group on the third carbon.
Ethyl 12-hydroxyoctadecanoate: Hydroxyl group on the twelfth carbon, commonly derived from castor oil.
Ethyl 9-hydroxyoctadecanoate: Hydroxyl group on the ninth carbon, often used in the synthesis of specialty chemicals.
The uniqueness of this compound lies in the specific position of the hydroxyl group, which can influence its reactivity and interactions in chemical and biological systems.
Properties
CAS No. |
66022-18-2 |
|---|---|
Molecular Formula |
C20H40O3 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
ethyl 6-hydroxyoctadecanoate |
InChI |
InChI=1S/C20H40O3/c1-3-5-6-7-8-9-10-11-12-13-16-19(21)17-14-15-18-20(22)23-4-2/h19,21H,3-18H2,1-2H3 |
InChI Key |
YBBZXFMNUPXJPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(CCCCC(=O)OCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


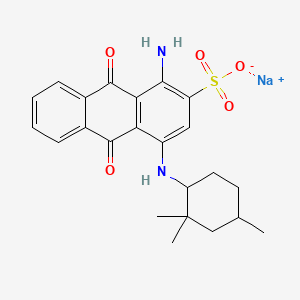
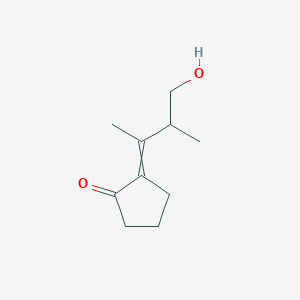
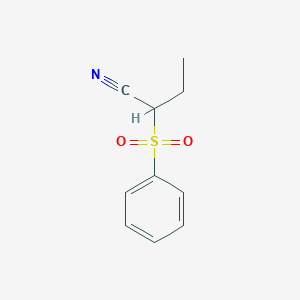
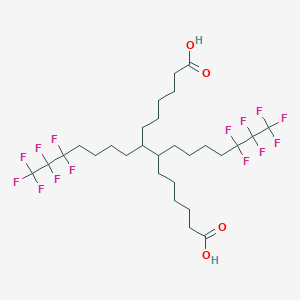
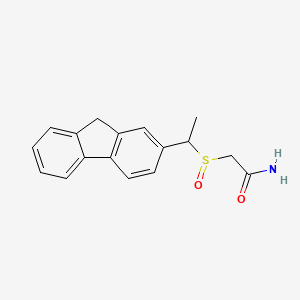
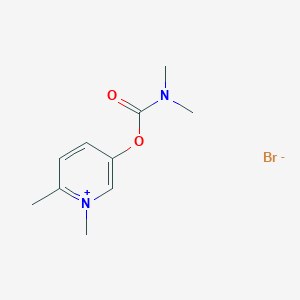

![6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B14462022.png)
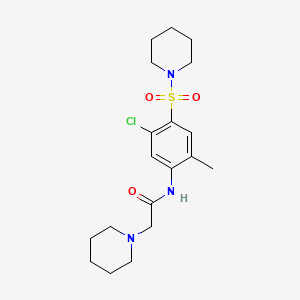

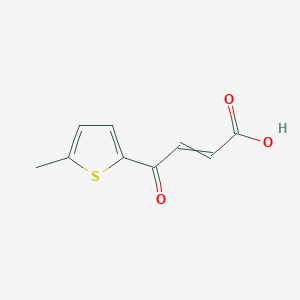
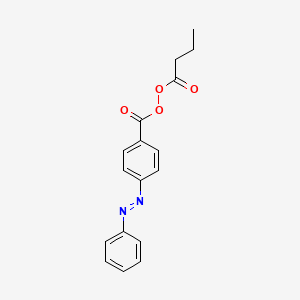
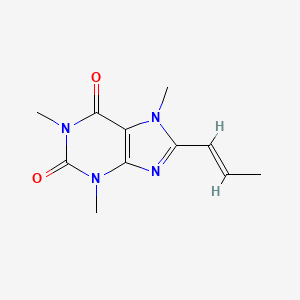
![1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro-](/img/structure/B14462063.png)
